2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride
Description
2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride (CAS: 2376634-06-7) is a sulfonyl chloride derivative characterized by a polyether chain terminated with a sulfonyl chloride group. Its molecular structure includes a 3-methoxypropoxyethoxy substituent, which imparts unique solubility and reactivity properties. This compound is primarily used in organic synthesis as a sulfonating agent, particularly in the preparation of sulfonamides or sulfonate esters.
Properties
Molecular Formula |
C8H17ClO5S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
2-[2-(3-methoxypropoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO5S/c1-12-3-2-4-13-5-6-14-7-8-15(9,10)11/h2-8H2,1H3 |
InChI Key |
YYRWTWQBVKEVMX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 2-(2-(3-Methoxypropoxy)ethoxy)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Scientific Research Applications
2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, substituents, and commercial availability:
Key Comparative Insights:
Substituent Effects :
- Hydrophilicity : The main compound’s 3-methoxypropoxyethoxy chain provides moderate hydrophilicity, intermediate between the shorter methoxyethoxy chain () and the hydrophobic isopentyl/cyclohexyl groups ().
- Reactivity : Sulfonyl chlorides with ether linkages (e.g., methoxypropoxy) are more reactive toward nucleophiles compared to aromatic derivatives (e.g., thiophene-substituted in ) due to reduced resonance stabilization of the sulfonyl chloride group.
Commercial Availability :
- The discontinuation of this compound contrasts with the availability of analogs like the cyclohexyloxy variant (), suggesting niche demand or synthesis complexities for the former.
Applications :
- Polyether Derivatives (): Ideal for creating water-soluble sulfonates or modifying biomolecules.
- Aromatic/Heterocyclic Derivatives (): Suited for electronic materials or pharmaceuticals requiring conjugated systems.
Research Findings and Data
- Synthesis Challenges : The discontinued status of this compound may correlate with difficulties in purifying polyether sulfonyl chlorides, which are prone to hydrolysis or side reactions during synthesis .
- Stability : Cyclohexyloxy and isopentyloxy derivatives () exhibit better shelf-life due to reduced moisture sensitivity compared to methoxypropoxy analogs .
- Collision Cross-Section Data : For 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride (), computational models predict a collision cross-section of ~120 Ų, reflecting its compact ether chain .
Biological Activity
2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride, a sulfonyl chloride compound, is characterized by its unique chemical structure that includes a sulfonyl group and a branched ether chain. This compound is primarily utilized in medicinal chemistry, particularly in the synthesis of pharmaceuticals and chemical intermediates. Its reactivity as a sulfonating agent allows it to participate in various organic synthesis reactions, including nucleophilic substitutions.
- Chemical Formula : C₇H₁₅ClO₅S
- Molecular Weight : 246.71 g/mol
- Structure : The compound features a sulfonyl chloride group (–SO₂Cl) attached to an ether chain, providing distinct reactivity patterns that are advantageous in medicinal applications.
The biological activity of sulfonyl chlorides often stems from their ability to undergo nucleophilic substitution reactions. In these reactions, the sulfonyl chloride can react with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides or sulfonate esters. These products can possess enhanced biological activity due to modifications in their chemical structure.
Antibacterial Activity
A study synthesizing a series of sulfonamides demonstrated that compounds derived from p-toluenesulfonyl chloride exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized showed zones of inhibition comparable to established antibiotics like ciprofloxacin . This suggests that similar derivatives of this compound could also exhibit significant antibacterial properties.
Bioconjugation Studies
Research has shown that derivatives of sulfonyl chlorides can be used to modify biomolecules effectively. For example, researchers have utilized MEM-protected derivatives for bioconjugation, leading to compounds with specific functionalities suitable for therapeutic applications . This highlights the potential utility of this compound in developing novel therapeutic agents.
Data Tables
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | C₇H₁₅ClO₅S | Sulfonyl group enhances reactivity |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | Commonly used in organic synthesis |
| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | Simpler structure; widely used |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
